molecular formula C24H22Cl2N2O2 B10833317 Diaryl piperazine derivative 1

Diaryl piperazine derivative 1

Cat. No.: B10833317
M. Wt: 441.3 g/mol
InChI Key: HXMSNSZTEVRLDE-UHFFFAOYSA-N
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Description

Diaryl piperazine derivative 1, with the molecular formula C24H22Cl2N2O2 and a molecular weight of 441.3 g/mol, is a chemical compound of significant interest in medicinal chemistry and neuroscience research . The systematic IUPAC name for this compound is [4-(2,4-dichlorophenyl)-3-phenylpiperazin-1-yl]-(2-methoxyphenyl)methanone . This diaryl methyl piperazine derivative is recognized for its potential in central nervous system (CNS) drug discovery research. Patent literature indicates that compounds within this structural class have been investigated for the management of pain and for the treatment of conditions such as anxiety and depression . The piperazine ring is a privileged scaffold in pharmacology, contributing to the bioactivity of a wide range of therapeutic agents by allowing for diverse molecular interactions . From a structural perspective, single-crystal X-ray diffraction studies of related diaryl piperazine derivatives reveal that the piperazine ring typically adopts a chair conformation . The presence of electron-withdrawing chlorine atoms on one of the aryl rings can influence the electron density of the core structure and impact the compound's solid-state packing through steric and electronic effects . The nitrogen atoms within the piperazine ring can act as both hydrogen bond donors and acceptors, which is a critical feature for forming hydrogen-bonding networks in crystalline states and for potential interactions with biological targets . Researchers can employ various synthetic strategies to access this and related piperazine derivatives, including reduction of dehydropiperazine-2-one intermediates or coupling reactions involving benzhydryl groups . This compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C24H22Cl2N2O2

Molecular Weight

441.3 g/mol

IUPAC Name

[4-(2,4-dichlorophenyl)-3-phenylpiperazin-1-yl]-(2-methoxyphenyl)methanone

InChI

InChI=1S/C24H22Cl2N2O2/c1-30-23-10-6-5-9-19(23)24(29)27-13-14-28(21-12-11-18(25)15-20(21)26)22(16-27)17-7-3-2-4-8-17/h2-12,15,22H,13-14,16H2,1H3

InChI Key

HXMSNSZTEVRLDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(C(C2)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Reduction of Dehydropiperazine-2-one Derivatives

This method involves a two-step synthesis:

  • Formation of 3,4-dehydropiperazine-2-one : React esters (e.g., methyl benzoylformate) with substituted ethylenediamine in the presence of acetic acid.

  • Reduction to piperazine derivatives : Use strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Example Protocol ( ):

  • Step 1 : React methyl benzoylformate (12.2 mmol) with N-methyl ethylenediamine (14.6 mmol) and acetic acid (14.6 mmol) in methanol at 30–32°C for 7 hours.

  • Step 2 : Reduce the resulting 3,4-dehydropiperazine-2-one intermediate with LiAlH₄ (5.1 mol) in tetrahydrofuran (THF) at 50–55°C for 3–4 hours.

Reagent Conditions Yield Reference
Methyl benzoylformateMethanol, 30–32°C, 7 hrs48%
LiAlH₄THF, 50–55°C, 3–4 hrs60.5%

Key Advantages :

  • Avoids alkylation side reactions common in traditional methods.

  • Enables direct synthesis of 1-alkyl-3-phenylpiperazine without dialkylation byproducts.

Coupling Reactions with Benzhydryl Groups

This approach leverages benzhydryl (diphenylmethyl) groups to introduce diaryl substituents.

General Procedure ( , , ):

  • Synthesize benzhydryl intermediates : Reduce benzophenone derivatives (e.g., 4-chlorobenzophenone) with NaBH₄ to form benzhydrol.

  • Couple with piperazine : React benzhydrol derivatives with bromomethyl furoxan or other electrophiles in the presence of triethylamine (Et₃N).

Example for 1-(4-Chlorobenzhydryl)piperazine ( ):

  • Step 1 : Reduce 4-chlorobenzophenone (50 mmol) with NaBH₄ (50 mmol) in methanol/THF at 0°C, then stir at room temperature for 2 hours.

  • Step 2 : React the resulting benzhydrol with piperazine (76.15 mmol) in toluene at 60–65°C for 6 hours.

Reagent Conditions Yield Reference
NaBH₄Methanol/THF, 0°C → RT, 2 hrs92%
PiperazineToluene, 60–65°C, 6 hrs69.6%

Applications :

  • Used to synthesize antimicrobial agents (e.g., 1-benzhydryl-piperazine sulfonamides) ( ).

Sulfonation and Amide Formation

This method introduces sulfonamide or benzamide groups to enhance bioactivity.

Procedure ( ):

  • Sulfonamide synthesis : React 1-benzhydryl-piperazine with sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) in pyridine.

  • Benzamide synthesis : Treat 1-benzhydryl-piperazine with benzoyl chlorides (e.g., 4-fluorobenzoyl chloride) in dichloromethane.

Key Compounds ( ):

  • 8d : 1-(4-Nitrobenzenesulfonyl)-1-benzhydryl-piperazine (MIC: 6.25 μg/mL against S. aureus).

  • 9f : 1-(4-Chlorobenzoyl)-1-benzhydryl-piperazine (MIC: 12.5 μg/mL against P. aeruginosa).

Derivative Reagent MIC (μg/mL) Reference
8d4-Nitrobenzenesulfonyl Cl6.25
9f4-Chlorobenzoyl Cl12.5

Optimization Insight :

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) on the sulfonyl/benzoyl moiety improve antimicrobial potency.

Alkylation/Acylation of Piperazine

Direct modification of piperazine via alkylation or acylation introduces alkyl/aryl groups.

Example for N-Alkyl Piperazines ( ):

  • React piperazine with methyl iodide in ethanol at reflux (6–8 hours) to yield N-methylpiperazine.

Substituent Reagent Conditions Yield Reference
MethylMethyl iodideEthanol, reflux, 8 hrs85%

Applications :

  • Antimicrobial agents with activity against S. aureus (MIC: 8 μg/mL for N-methyl derivatives).

Molecular Hybridization Strategies

Combining piperazine with bioactive scaffolds (e.g., quinazolinones) enhances pharmacological profiles.

Procedure ( ):

  • Synthesize quinazolin-4(3H)-one core : React 2-aminobenzamide with diaryl ketones in the presence of PCl₅.

  • Introduce piperazine : Couple the quinazolinone with diaryl ether-linked piperazine via nucleophilic substitution.

Key Compound :

  • 11 : 2-(Piperazin-1-yl)quinazolin-4(3H)-one derivative (IC₅₀: 6.33 μM against Toxoplasma gondii).

Derivative Activity (IC₅₀) Selectivity (CC₅₀/IC₅₀) Reference
116.33 μM285 μM/6.33 μM = 45

Mechanistic Insight :

  • Piperazine enhances binding to parasitic targets via hydrogen bonding and hydrophobic interactions.

Chemical Reactions Analysis

Types of Reactions: Diaryl piperazine derivative 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of diaryl piperazine derivative 1 involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of enzymes, inhibiting their activity. This interaction can lead to the disruption of essential biological pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Trends

  • Piperazine vs. Piperidine : Piperazine generally enhances receptor affinity (e.g., hA2AAR, DAT) due to its dual nitrogen atoms, enabling stronger hydrogen bonding .
  • Substituent Effects :
    • Small alkyl groups (e.g., methyl in 6f ) improve cytotoxicity and bioavailability .
    • Aromatic substituents (phenyl, benzyl) optimize receptor binding but require careful positioning to avoid steric hindrance .
  • Linker Flexibility : Short acetyl or ethylamine linkers improve activity in anti-infective and anticancer contexts .

Q & A

Q. What are the common synthetic routes for diaryl piperazine derivatives, and how do reaction conditions influence yield?

Diaryl piperazine derivatives are typically synthesized via catalytic reductive amination or nucleophilic substitution. For example, Pd/C CatCart® systems under hydrogen flow (18 mL/min) at 90°C and 3 bar pressure achieve high yields (85–88%) for reductive amination of N-tert-butylpiperazine derivatives. Key parameters include stoichiometric ratios (e.g., 2 equivalents of piperazine derivative) and reagent flow rates (0.7 mL/min) to optimize conversion and minimize byproducts .

Q. How are structural features of diaryl piperazine derivatives characterized experimentally?

Structural characterization employs:

  • Spectroscopy : IR for functional group identification (e.g., amide C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR for substituent connectivity, and mass spectrometry for molecular ion confirmation .
  • Crystallography : X-ray diffraction reveals hydrogen-bonding networks (e.g., piperazine NH groups forming P21/n space group arrangements) and non-linear optical (NLO) properties .

Q. What pharmacological activities are associated with diaryl piperazine derivatives?

These derivatives exhibit:

  • Antimicrobial Activity : Quaternary ammonium-substituted derivatives disrupt Gram-negative bacterial membranes (e.g., TPP3 targeting via FRET-enhanced photodynamic therapy) .
  • Anticancer Effects : Apoptosis induction in MDA-MB-231 cells via mitochondrial pathway modulation .
  • Antiviral Potential : Inhibition of Chikungunya virus replication by binding to viral capsid hydrophobic pockets .
  • CNS Modulation : 5-HT1A receptor targeting for antidepressant/anxiolytic effects (e.g., LQFM005 metabolite) .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of diaryl piperazine electronic properties?

Density Functional Theory (DFT) simulations analyze:

  • Frontier Molecular Orbitals : HOMO-LUMO gaps to predict reactivity (e.g., electron-withdrawing nitro groups lowering LUMO energy).
  • Natural Bond Orbital (NBO) Analysis : Charge transfer between piperazine rings and substituents (e.g., nitro and carboxylic acid groups in 1,4-dinitrosopiperazine-2-carboxylic acid) .
  • Molecular Electrostatic Potential (MESP) : Mapping electrostatic surfaces to identify nucleophilic/electrophilic sites for drug-target interactions .

Q. How can structural modifications enhance Gram-negative bacterial targeting?

  • Quaternary Ammonium Moieties : Introducing double quaternary ammonium salts (e.g., TPP3’s red moiety in Fig. 1a) improves outer membrane penetration via electrostatic interactions with lipopolysaccharides .
  • Hydrophobic Substituents : Alkyl chains or aryl groups enhance membrane partitioning, as seen in benzodioxin-carbonyl derivatives .

Q. What substituent patterns in diaryl piperazines correlate with anticancer activity?

  • Amide Linkages : 4-(Benzo[1,3]dioxol-5-ylmethyl) piperazine amide derivatives show cytotoxicity via caspase-3 activation .
  • Sulfonyl Groups : 1-Arylsulfonyl-4-phenylpiperazines exhibit enzyme inhibition (e.g., acetylcholinesterase IC₅₀ < 10 µM) through π-π stacking in docking studies .

Q. How can conflicting biological data (e.g., IC₅₀ variability) be resolved?

  • Assay Standardization : Control for cell line heterogeneity (e.g., MDA-MB-231 vs. MCF-7 sensitivity) and incubation times .
  • Metabolite Interference : Screen for hydroxylated metabolites (e.g., LQFM005’s active metabolite) using LC-MS to account for in vivo activity discrepancies .

Q. What catalytic conditions optimize diaryl piperazine synthesis scalability?

  • Flow Chemistry : Telescoped Pd-catalyzed oxidation/reductive amination sequences reduce reaction steps and improve reproducibility (e.g., 88% yield at 3 bar H₂) .
  • Base Selection : Triethylamine in chloroacetylation minimizes disubstituted piperazine impurities during nucleophilic substitution .

Q. How do hydrogen-bonding networks influence non-linear optical (NLO) properties?

Piperazine’s NH groups form 3D hydrogen-bonded frameworks, enhancing second-harmonic generation (SHG) efficiency. For example, [C₄H₁₂N₂]ZnCl₄·H₂O crystals exhibit SHG intensities 1.5× higher than KDP due to aligned dipoles .

Q. What advanced techniques study piperazine-derivative mechanisms (e.g., antimicrobial PDT)?

  • FRET-Based Systems : Coupling ACQ photosensitizers (e.g., tetraphenylporphyrin) to piperazine derivatives enables bacterial membrane proximity detection via Förster resonance energy transfer (FRET) .
  • Immunofluorescence Assays : Quantify antiviral activity (e.g., CHIKV inhibition) by measuring viral capsid protein expression post-piperazine treatment .

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